2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a naphthalene ring substituted with a fluorine atom and a dioxaborolane moiety, making it a valuable reagent for forming carbon-carbon bonds in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 6-fluoronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane: Similar structure but lacks the fluorine substitution, resulting in different reactivity and applications.
2-(Phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane: Contains a phenyl group instead of a naphthalene ring, leading to variations in electronic properties and coupling efficiency.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane enhances its reactivity and selectivity in cross-coupling reactions. This unique feature makes it a valuable reagent for synthesizing fluorinated biaryl compounds, which are important in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(6-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFIFOUEYRMXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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